N-benzyl-N-phenylacetamide N-benzyl-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 6840-29-5
VCID: VC14422707
InChI: InChI=1S/C15H15NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

N-benzyl-N-phenylacetamide

CAS No.: 6840-29-5

Cat. No.: VC14422707

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-phenylacetamide - 6840-29-5

Specification

CAS No. 6840-29-5
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name N-benzyl-N-phenylacetamide
Standard InChI InChI=1S/C15H15NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3
Standard InChI Key BISSQVWYQNHTIH-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

N-Benzyl-N-phenylacetamide, also known as acetyl-benzylanilin or N-phenyl-N-benzylacetamide, belongs to the class of N,N-diarylacetamides. Its IUPAC name derives from the substitution pattern on the nitrogen atom of the acetamide core. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC15H15NO\text{C}_{15}\text{H}_{15}\text{NO}
Molecular Weight225.286 g/mol
Exact Mass225.115 Da
LogP (Partition Coefficient)3.24
Polar Surface Area20.31 Ų

The compound’s moderate lipophilicity (LogP = 3.24) suggests favorable membrane permeability, a trait relevant in drug metabolism studies . Its planar structure, featuring conjugated aromatic rings, facilitates π-π interactions, which may influence crystallization behavior or binding in biological systems .

Synthetic Methodologies

Traditional Organocatalytic Amidation

A widely cited synthesis involves the reaction of phenylacetic acid with benzylamine under organocatalytic conditions. As reported by Akkari et al., the process employs ortho-bromophenylboronic acid as a catalyst and activated molecular sieves to absorb water, driving the reaction toward amide formation . Key steps include:

  • Reagent Mixing: Phenylacetic acid (0.55 mmol), benzylamine (0.5 mmol), and 10 mol% catalyst are combined in dichloromethane.

  • Reaction Conditions: Stirring at 25°C for 48 hours under argon.

  • Workup: Filtration through Celite®, followed by sequential washing with acidic (pH 4) and basic (pH 10–11) solutions to remove unreacted starting materials .

This method yields N-benzyl-N-phenylacetamide in 66% yield as a white solid, characterized by 1H^1\text{H}-NMR and comparison to literature data .

Microwave-Assisted Alkylation

A solvent-free, microwave-enhanced approach offers improved efficiency. Mijin et al. demonstrated the alkylation of N-phenyl-2-phenylacetamide with benzyl chloride using powdered potassium hydroxide :

  • Reaction Setup: N-phenyl-2-phenylacetamide, benzyl chloride, and KOH are irradiated in a domestic microwave oven (850 W).

  • Optimized Conditions: 1-minute irradiation at 151°C with 100% excess KOH and benzyl chloride.

  • Outcome: 85% yield of N-benzyl-N-phenylacetamide in a microwave synthesizer, compared to 70% in conventional setups .

Table 1: Comparison of Synthetic Methods

ParameterOrganocatalytic Microwave
Reaction Time48 hours1–5 minutes
Yield66%70–85%
SolventDichloromethaneSolvent-free
Key AdvantageHigh purityRapid, energy-efficient

Applications and Relevance in Pharmaceutical Chemistry

Metabolic Derivative of Antihistamines

N-Benzyl-N-phenylacetamide is identified as the acetylated N-desalkyl metabolite of bamipine and histapyrrodine M, ethylenediamine-class antihistamines . Its detection in urine via gas chromatography-mass spectrometry (GC-MS) underscores its role in toxicological screenings, particularly in forensic and clinical settings .

Intermediate in Penicillin Chemistry

Structural analogs of N-benzyl-N-phenylacetamide are pivotal in penicillin derivatives. The compound’s N-alkylation products resemble the lateral chain of benzylpenicillin, enabling transformations into semi-synthetic penicillins . For instance, selective O-alkylation of related acetamides yields imino ethers, precursors to 6-aminopenicillanic acid—a cornerstone of antibiotic synthesis .

Future Directions

Research opportunities include:

  • Pharmacological Profiling: Evaluating antimicrobial or antihistaminic activity.

  • Green Chemistry: Optimizing microwave protocols to reduce energy use further.

  • Crystallography: Resolving its crystal structure to understand packing interactions.

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